molecular formula C16H17FN6O2 B12342183 N,O-Descarbonyl Tedizolid

N,O-Descarbonyl Tedizolid

Cat. No.: B12342183
M. Wt: 344.34 g/mol
InChI Key: ITUGDHMBNIWCIQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,O-Descarbonyl Tedizolid is a derivative of Tedizolid, an oxazolidinone antibiotic known for its high potency against Gram-positive bacteria. Tedizolid is commonly used to treat bacterial skin and skin-structure infections. This compound retains the core structure of Tedizolid but lacks the carbonyl group, which may influence its chemical properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,O-Descarbonyl Tedizolid involves the chemical combination of specific precursor compounds through a series of reactions. One common method employs the Suzuki-Miyaura coupling reaction to connect boric acid derivatives with other compounds. This method is favored for its high selectivity and minimal impurity production .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, recrystallization, and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,O-Descarbonyl Tedizolid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N,O-Descarbonyl Tedizolid has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.

    Biology: Investigated for its potential antibacterial properties and interactions with biological systems.

    Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antimicrobial agents and formulations

Mechanism of Action

N,O-Descarbonyl Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to that of other oxazolidinones but may differ in potency and spectrum of activity due to the absence of the carbonyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,O-Descarbonyl Tedizolid is unique due to its modified structure, which may confer different chemical and biological properties compared to its parent compound, Tedizolid. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H17FN6O2

Molecular Weight

344.34 g/mol

IUPAC Name

(2R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]anilino]propane-1,2-diol

InChI

InChI=1S/C16H17FN6O2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)17)18-8-12(25)9-24/h2-7,12,18,24-25H,8-9H2,1H3/t12-/m1/s1

InChI Key

ITUGDHMBNIWCIQ-GFCCVEGCSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NC[C@H](CO)O)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NCC(CO)O)F

Origin of Product

United States

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